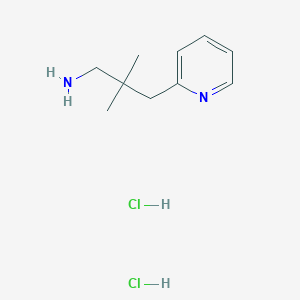

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one, commonly known as BHFF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BHFF belongs to the class of benzofuran derivatives and has been found to exhibit significant antioxidant, anti-inflammatory, and neuroprotective effects.

Aplicaciones Científicas De Investigación

1. Catalytic Applications

In the field of catalysis, 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one derivatives have been utilized. For instance, a Rhodium-catalyzed tandem annulation and (5 + 1) cycloaddition using 3-Hydroxy-1,4-enyne as the new 5-carbon component has been reported. This process efficiently prepares substituted carbazoles, dibenzofurans, and tricyclic compounds containing a cyclohexadienone moiety (Li, Song, & Tang, 2013). Similarly, a Palladium-catalyzed benzoquinone C-H functionalization/cyclization strategy with terminal alkynes was employed for synthesizing biologically relevant 2,3-disubstituted 5-hydroxybenzofuran derivatives (Ichake, Konala, Kavala, Kuo, & Yao, 2017).

2. Potential in Drug Development

3-Acyl-5-hydroxybenzofuran derivatives have been explored as potential anti-estrogen breast cancer agents. Novel derivative compounds showed different antiproliferative activities against human breast cancer MCF-7 cells, indicating the potential of this scaffold in drug development (Li et al., 2013). Additionally, novel Anticholinesterases based on Furobenzofuran and Methanobenzodioxepine skeletons have been assessed for anticholinesterase action against human enzymes, showing potential as inhibitors (Luo et al., 2005).

3. Synthesis and Structural Studies

Studies have focused on the efficient synthesis of 3-acyl-5-hydroxybenzofurans via copper(II) triflate-catalyzed cycloaddition, demonstrating operationally straightforward and expedient methods (Mothe, Susanti, & Chan, 2010). Additionally, research on the synthesis of 5-Hydroxybenzofurans via tandem in situ oxidative coupling and cyclization has been conducted, focusing on functionalization directly to aromatic C(sp2)-H of hydroquinones (Lin et al., 2022).

4. Molecular Mechanism Studies

Research has also delved into the kinetics and mechanism of hydrolysis of benzofuran derivatives, such as 3-diazobenzofuran-2-one, and its product, 3-hydroxybenzofuran-2-one. These studies contribute significantly to the understanding of the chemical properties and reactivity of these compounds (Chiang, Kresge, & Meng, 2002).

Propiedades

IUPAC Name |

2-cyclopentylidene-5-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-5-6-11-10(7-9)12(15)13(16-11)8-3-1-2-4-8/h5-7,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCBUAFUVHHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C(=O)C3=C(O2)C=CC(=C3)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanol](/img/structure/B2631868.png)

![2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2631869.png)

![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)